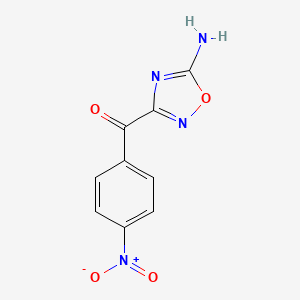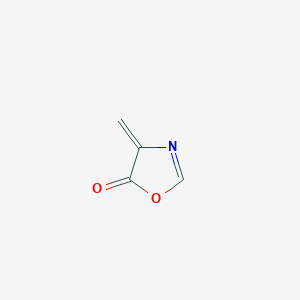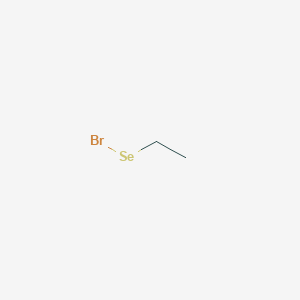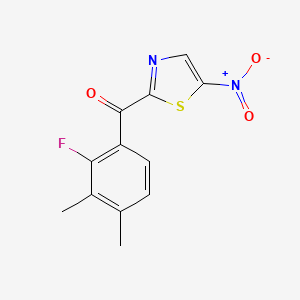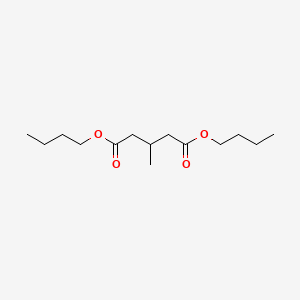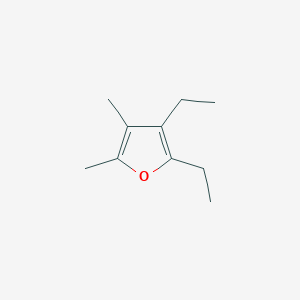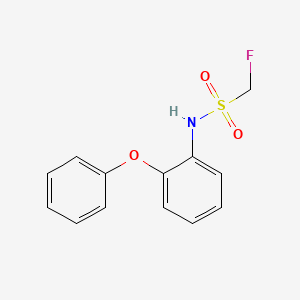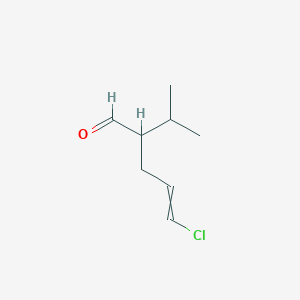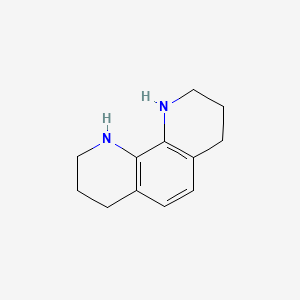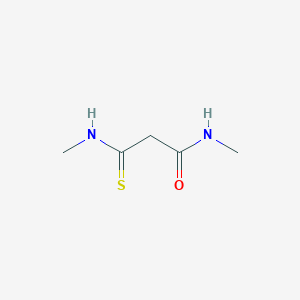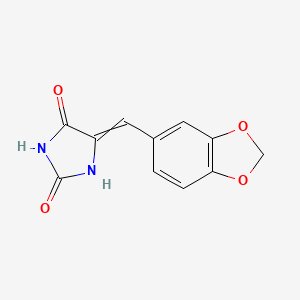![molecular formula C13H18O B14645708 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one CAS No. 54283-35-1](/img/structure/B14645708.png)
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,6,7-Hexamethylbicyclo[320]hepta-3,6-dien-2-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one exerts its effects involves interactions with specific molecular targets and pathways. Its highly methylated structure allows it to engage in hydrophobic interactions with proteins and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5,6,7-Pentamethylbicyclo[3.2.0]hepta-2,6-diene
- 1,5,6,7-Tetramethyl-3-phenylbicyclo[3.2.0]hepta-2,6-diene
- 1,3,5,6,7-Pentachloro-4-hydroxybicyclo[3.2.0]hepta-3,6-dien-2-one
Uniqueness
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one stands out due to its high degree of methylation, which imparts unique chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of hydrophobic coatings or as a probe in biochemical studies.
Propriétés
Numéro CAS |
54283-35-1 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1,3,4,5,6,7-hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one |
InChI |
InChI=1S/C13H18O/c1-7-8(2)12(5)9(3)10(4)13(12,6)11(7)14/h1-6H3 |
Clé InChI |
ZXLOCKYZWXFUAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(C(=C(C2(C1=O)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


